3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Description
Table 1: Structural and Functional Comparison of Piperidine-2,6-dione Derivatives
Key Observations:
- Electronic Effects : The methoxy group (-OCH₃) donates electron density via resonance, increasing aromatic ring electron density compared to nitro (-NO₂) or amino (-NH₂) groups.
- Solubility : Methoxy derivatives exhibit lower aqueous solubility than hydroxy or amino analogs due to reduced polarity.
- Biological Activity : Unlike lenalidomide, which binds Cereblon via its amino group to degrade IKZF1/3, methoxy-substituted analogs show attenuated proteolytic activity, highlighting the critical role of substituent chemistry.
Properties
IUPAC Name |
3-(7-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-20-11-4-2-3-8-9(11)7-16(14(8)19)10-5-6-12(17)15-13(10)18/h2-4,10H,5-7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBNHDXKVNBHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 4-methoxy-1-oxoisoindoline under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can have different pharmacological properties .
Scientific Research Applications
3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves the modulation of protein expression levels. It has been shown to reduce the expression of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein. These effects are beneficial in the treatment of sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and chemical properties of piperidine-2,6-dione derivatives are heavily dependent on substituents at the 4-position of the isoindolinone ring. Key analogs include:
Physicochemical and Pharmacological Differences
- Electron Effects: Methoxy (-OCH₃): Electron-donating, increases lipophilicity compared to polar groups (e.g., -OH, -NH₂). May reduce solubility but enhance membrane permeability. Nitro (-NO₂): Electron-withdrawing; requires reduction to -NH₂ for biological activity. Associated with lower synthetic yields (e.g., 18% for NE-005 vs. 95% for NE-008) . Amino (-NH₂): Critical for Cereblon binding; lenalidomide’s -NH₂ group mediates IKZF1/3 degradation, a mechanism disrupted in methoxy derivatives .
- Biological Activity: Lenalidomide: Clinically validated for hematologic malignancies (e.g., mantle cell lymphoma, multiple myeloma) due to immunomodulatory effects . Hydroxy Derivatives: Exhibit polar interactions but lower proteolytic activity compared to amino analogs . Fluoro-Substituted (NE-005/NE-008): Fluorine enhances metabolic stability and modulates target engagement; positional isomers show varying potency .
Biological Activity
3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a piperidine ring substituted with an isoindolinone moiety, which is crucial for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : This compound has been shown to interact with HDACs, leading to increased acetylation of histones and modulation of gene expression. Such activity is significant in cancer therapy as it can induce apoptosis in cancer cells .
- CRBN Recruitment : The compound acts as a ligand for the cereblon protein, facilitating the recruitment of E3 ubiquitin ligases. This mechanism is utilized in targeted protein degradation strategies, particularly in the development of PROTACs (proteolysis-targeting chimeras) .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and immune cell activation .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : A study investigated the effects of this compound on various cancer cell lines. Results demonstrated significant cytotoxicity against multiple myeloma cells through HDAC inhibition and subsequent apoptosis induction .
- Inflammation Models : In a controlled experiment using macrophage cell lines, the compound was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
